molecular formula C29H44Cl2N2O5 B12465458 (+)-Emetine dihydrochloride hydrate 97

(+)-Emetine dihydrochloride hydrate 97

Cat. No.: B12465458
M. Wt: 571.6 g/mol
InChI Key: IZTPMTAWOCEKKM-UHFFFAOYSA-N
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Description

(+)-Emetine dihydrochloride hydrate 97 is a natural alkaloid derived from the ipecac root. It is known for its potent emetic properties and has been used historically to induce vomiting in cases of poisoning. The compound has a complex structure, which contributes to its diverse range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Emetine dihydrochloride hydrate 97 involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration to achieve the hydrate form.

Industrial Production Methods

Industrial production of this compound often involves extraction from the ipecac root, followed by purification and crystallization. The extraction process includes solvent extraction, filtration, and concentration steps to isolate the active alkaloid. The purified compound is then converted to its dihydrochloride hydrate form through controlled chemical reactions.

Chemical Reactions Analysis

Types of Reactions

(+)-Emetine dihydrochloride hydrate 97 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

(+)-Emetine dihydrochloride hydrate 97 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on cellular processes and as a tool for investigating signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antiparasitic activities.

    Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of (+)-Emetine dihydrochloride hydrate 97 involves its interaction with various molecular targets, including ribosomal RNA and proteins involved in protein synthesis. By binding to these targets, the compound inhibits protein synthesis, leading to cell death in certain types of cells. This mechanism is particularly relevant in its anticancer and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Emetine dihydrochloride hydrate 97 include:

    Cephaeline: Another alkaloid from the ipecac root with similar emetic properties.

    Emetine: The parent compound without the dihydrochloride hydrate form.

    Dehydroemetine: A derivative with modified biological activity.

Uniqueness

This compound is unique due to its specific chemical structure, which confers distinct biological activities. Its dihydrochloride hydrate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPMTAWOCEKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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